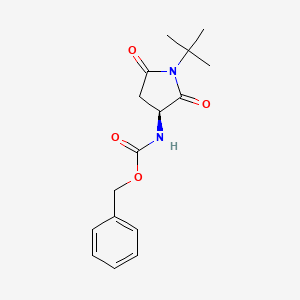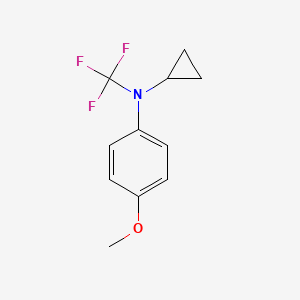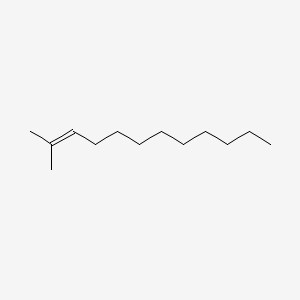
2-Methyl-2-dodecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-dodecene is an organic compound with the molecular formula C13H26. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid with a distinct odor and is used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-2-dodecene can be synthesized through several methods. One common approach involves the dehydration of 2-methyl-2-dodecanol using an acid catalyst. This reaction typically occurs under elevated temperatures to facilitate the removal of water and formation of the double bond .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-methyl-2-dodecane. This process involves the use of metal catalysts such as platinum or palladium at high temperatures and pressures to achieve the desired conversion .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-dodecene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-methyl-2-dodecanol or further to 2-methyl-2-dodecanoic acid.
Reduction: Hydrogenation of this compound yields 2-methyl-2-dodecane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is typically used.
Substitution: Halogenation reactions often use halogens (Cl2, Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Methyl-2-dodecanol, 2-Methyl-2-dodecanoic acid.
Reduction: 2-Methyl-2-dodecane.
Substitution: 2-Methyl-2-dodecyl halides.
Aplicaciones Científicas De Investigación
2-Methyl-2-dodecene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and polymers.
Biology: Studies have explored its role in biological systems, particularly in the synthesis of bioactive molecules.
Medicine: Research has investigated its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-dodecene involves its reactivity due to the presence of the double bond. This double bond can participate in various addition reactions, where reagents add across the bond, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-dodecene: Another isomer with the double bond at a different position.
2-Methyl-2-dodecanol: The alcohol derivative of 2-Methyl-2-dodecene.
2-Methyl-2-dodecanoic acid: The carboxylic acid derivative of this compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its position of the double bond and the presence of the methyl group make it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
55103-82-7 |
|---|---|
Fórmula molecular |
C13H26 |
Peso molecular |
182.35 g/mol |
Nombre IUPAC |
2-methyldodec-2-ene |
InChI |
InChI=1S/C13H26/c1-4-5-6-7-8-9-10-11-12-13(2)3/h12H,4-11H2,1-3H3 |
Clave InChI |
NBFZWOUNUXKZOR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


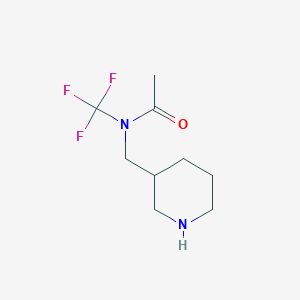
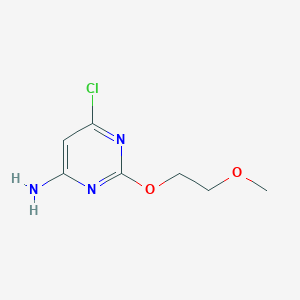
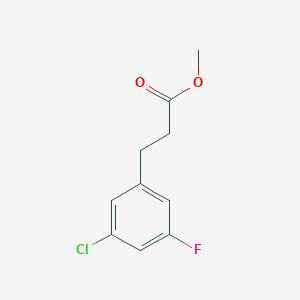
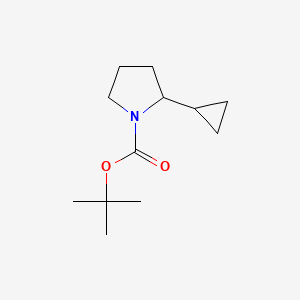
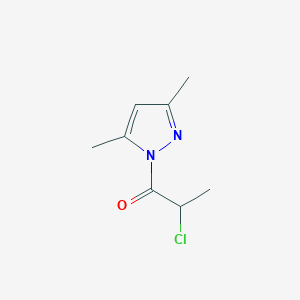
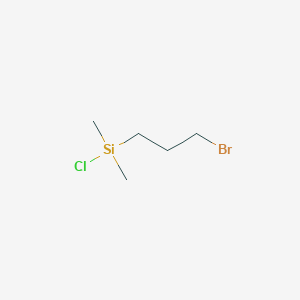
![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13964347.png)
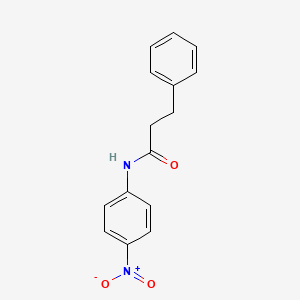
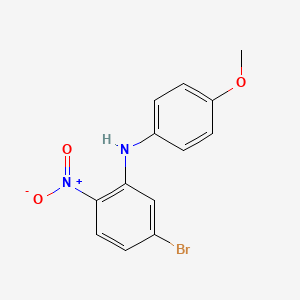
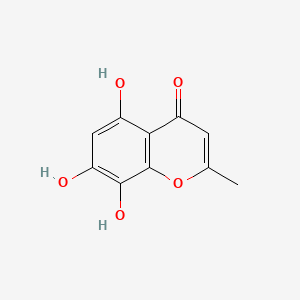
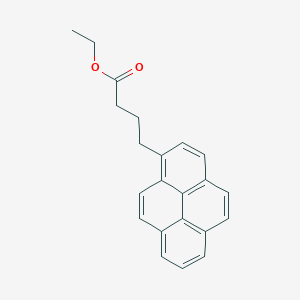
![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)
